Cas no 88511-45-9 (2-(azidomethyl)furan)

2-(Azidomethyl)furan is a versatile heterocyclic compound featuring an azide functional group attached to a furan ring. This structure makes it a valuable intermediate in organic synthesis, particularly in click chemistry applications, where its azide moiety enables efficient cycloaddition reactions with alkynes. The furan ring contributes to its reactivity in further functionalization, offering utility in pharmaceutical and materials science research. Its stability under standard conditions and compatibility with a range of solvents enhance its practicality in laboratory settings. The compound’s dual functionality allows for the construction of complex molecular architectures, making it a useful tool for researchers developing novel polymers, bioactive molecules, or functional materials.
2-(azidomethyl)furan structure
2-(azidomethyl)furan structure
Product Name:2-(azidomethyl)furan
CAS No:88511-45-9
MF:C5H5N3O
MW:123.112700223923
MDL:MFCD14652344
CID:4292197
PubChem ID:23315798
Update Time:2025-06-10

2-(azidomethyl)furan Chemical and Physical Properties

Names and Identifiers

    • Furan, 2-(azidomethyl)-
    • 2-(azidomethyl)furan
    • 2-azidomethyl-furan
    • SCHEMBL13655458
    • 88511-45-9
    • QEQAMKKRBKQSPC-UHFFFAOYSA-N
    • EN300-273110
    • AKOS010631905
    • furylmethylazide
    • 2-azidomethyl furan
    • MDL: MFCD14652344
    • Inchi: 1S/C5H5N3O/c6-8-7-4-5-2-1-3-9-5/h1-3H,4H2
    • InChI Key: QEQAMKKRBKQSPC-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1CN=[N+]=[N-]

Computed Properties

  • Exact Mass: 123.043261792Da
  • Monoisotopic Mass: 123.043261792Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 27.5Ų

2-(azidomethyl)furan Pricemore >>

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Additional information on 2-(azidomethyl)furan

Recent Advances in the Application of 2-(Azidomethyl)furan (CAS: 88511-45-9) in Chemical Biology and Pharmaceutical Research

The compound 2-(azidomethyl)furan (CAS: 88511-45-9) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and bioconjugation. This heterocyclic azide derivative serves as a valuable building block for click chemistry, enabling efficient and selective modifications of biomolecules. Recent studies have explored its utility in the synthesis of novel drug candidates, bioconjugates, and functional materials, highlighting its importance in modern medicinal chemistry.

A key area of research involves the use of 2-(azidomethyl)furan in bioorthogonal chemistry, where its azide group participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This property has been leveraged for site-specific protein labeling, live-cell imaging, and targeted drug delivery systems. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of 2-(azidomethyl)furan into antibody-drug conjugates (ADCs), enhancing their stability and therapeutic efficacy. The study reported a 40% improvement in tumor targeting efficiency compared to traditional conjugation methods.

In addition to its applications in bioconjugation, 2-(azidomethyl)furan has shown promise as a precursor for the synthesis of furan-based pharmacophores. Recent computational and experimental studies have identified its derivatives as potential inhibitors of various disease-relevant enzymes, including kinases and proteases. A 2024 paper in ACS Chemical Biology detailed the development of a novel series of furan-azole hybrids derived from 2-(azidomethyl)furan, exhibiting potent activity against drug-resistant bacterial strains with MIC values in the low micromolar range.

The safety profile and pharmacokinetic properties of 2-(azidomethyl)furan derivatives have also been investigated in recent preclinical studies. While the parent compound shows moderate cytotoxicity at high concentrations (IC50 > 100 μM in most cell lines), strategic structural modifications have yielded derivatives with improved selectivity indices. Current research efforts are focused on optimizing the balance between reactivity and biocompatibility for in vivo applications, with particular attention to reducing potential off-target effects in therapeutic contexts.

Looking forward, the unique chemical properties of 2-(azidomethyl)furan position it as a valuable tool for advancing multiple areas of pharmaceutical research. Ongoing studies are exploring its use in PROTAC design, radiopharmaceutical development, and smart drug delivery systems. As synthetic methodologies continue to evolve, this compound is expected to play an increasingly important role in addressing current challenges in targeted therapy and precision medicine.

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